molecular formula C6H8N2OS B12508250 Pyrimidine, 4-methoxy-2-methylthio- CAS No. 76541-59-8

Pyrimidine, 4-methoxy-2-methylthio-

Cat. No.: B12508250
CAS No.: 76541-59-8
M. Wt: 156.21 g/mol
InChI Key: GXCMABRXUXDVMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxy-2-(Methylthio)pyrimidine is an organic compound with the molecular formula C6H8N2OS. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidines are known for their presence in nucleic acids and various pharmaceuticals, making them significant in both biological and chemical research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-2-(Methylthio)pyrimidine typically involves the reaction of 2-chloro-4-methoxypyrimidine with sodium methylthiolate. The reaction is carried out in a suitable solvent such as ethanol at room temperature. The product is then purified through recrystallization or chromatography .

Industrial Production Methods: Industrial production methods for 4-Methoxy-2-(Methylthio)pyrimidine are similar to laboratory synthesis but are scaled up. The process involves the use of large reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-2-(Methylthio)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Methoxy-2-(Methylthio)pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methoxy-2-(Methylthio)pyrimidine is primarily related to its ability to interact with biological targets such as enzymes and receptors. For instance, its anti-inflammatory effects are attributed to the inhibition of cyclooxygenase enzymes, which reduces the production of pro-inflammatory mediators like prostaglandins . The compound’s structure allows it to fit into the active sites of these enzymes, blocking their activity and thus exerting its effects.

Comparison with Similar Compounds

Uniqueness: 4-Methoxy-2-(Methylthio)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methoxy and methylthio groups allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound in research and industrial applications .

Biological Activity

Pyrimidine derivatives, including 4-methoxy-2-methylthio-pyrimidine, have gained significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Overview of Pyrimidine Derivatives

Pyrimidines are aromatic heterocyclic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3. They are integral to various biological processes and serve as building blocks for nucleic acids. The biological activity of pyrimidine derivatives extends to antibacterial, antiviral, antifungal, anti-inflammatory, anticancer, and antioxidant properties .

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of pyrimidine derivatives. For instance, compounds similar to 4-methoxy-2-methylthio-pyrimidine have shown significant inhibition of inflammatory mediators such as COX-2 and iNOS. In vitro assays demonstrated that certain pyrimidine derivatives exhibited IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Table 1: Anti-inflammatory Activity of Pyrimidine Derivatives

CompoundIC50 (μmol)Reference
Pyrimidine Derivative A0.04 ± 0.01
Pyrimidine Derivative B0.04 ± 0.02
Indomethacin9.17

Anticancer Activity

Pyrimidine derivatives have also been evaluated for their anticancer properties. A study reported that compounds featuring a pyrimidine core demonstrated potent cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The most effective derivatives had IC50 values significantly lower than those of standard chemotherapeutic agents .

Table 2: Anticancer Activity of Selected Pyrimidine Derivatives

CompoundCell LineIC50 (μM)Reference
Compound XMCF-70.09 ± 0.0085
Compound YA5490.03 ± 0.0056
EtoposideMCF-7>10

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrimidine derivatives. Modifications at specific positions on the pyrimidine ring can enhance potency and selectivity against target enzymes or receptors. For example, electron-donating groups at position 2 have been shown to increase anti-inflammatory activity .

Table 3: Summary of SAR Findings

PositionSubstituent TypeEffect on Activity
Position 2Electron-donating groupsIncreased anti-inflammatory activity
Position 4Alkyl groupsEnhanced anticancer efficacy

Case Study 1: Anti-inflammatory Effects

A study conducted on a series of pyrimidine derivatives demonstrated their effectiveness in reducing paw edema in carrageenan-induced rat models. The compounds tested showed comparable efficacy to indomethacin, a well-known anti-inflammatory drug .

Case Study 2: Anticancer Efficacy

In vitro evaluations of a new class of pyrimidine-pyrazole compounds revealed significant cytotoxicity against multiple cancer cell lines. Notably, one compound exhibited an IC50 value of 0.01 μM against Colo-205 cells, indicating its potential as a lead candidate for further development in cancer therapy .

Properties

CAS No.

76541-59-8

Molecular Formula

C6H8N2OS

Molecular Weight

156.21 g/mol

IUPAC Name

4-methoxy-2-methylsulfanylpyrimidine

InChI

InChI=1S/C6H8N2OS/c1-9-5-3-4-7-6(8-5)10-2/h3-4H,1-2H3

InChI Key

GXCMABRXUXDVMW-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=NC=C1)SC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.